(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-25-16-5-3-13(9-17(16)26-2)4-6-18(24)23-8-7-15(12-23)27-19-21-10-14(20)11-22-19/h3-6,9-11,15H,7-8,12H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAZHAMRSQJIKK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a pyrimidine ring and a pyrrolidine moiety, which may contribute to its pharmacological effects. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic applications, and comparative efficacy with other similar compounds.
Chemical Structure and Properties
The molecular formula of (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is , with a molecular weight of approximately 389.8 g/mol. The compound's structure is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₄ |
| Molecular Weight | 389.8 g/mol |
| CAS Number | 2035001-38-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may influence key enzymatic pathways and receptor activities:
Molecular Targets:
- Kinases : The compound may inhibit or modulate the activity of various kinases involved in cell signaling pathways.
- G-protein Coupled Receptors (GPCRs) : It may interact with GPCRs, influencing cellular responses related to growth and differentiation.
Pathways Involved:
By binding to these targets, (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can modulate pathways that regulate:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one have shown promising results in inhibiting cancer cell lines.
Case Study:
In vitro assays revealed that certain derivatives had IC50 values in the nanomolar range against specific cancer cell lines, indicating potent cytotoxicity. For example:
| Compound | Cell Line | IC50 Value (nM) |
|---|---|---|
| Compound A | MDA-MB-436 | 17.4 |
| Compound B | CAPAN-1 | 11.4 |
These results suggest that the compound may be effective in targeting cancer cells and could be further developed as a therapeutic agent.
Antiviral Activity
Emerging research indicates potential antiviral properties as well. Some studies suggest that similar compounds could inhibit viral replication through interference with viral enzymes or host cell receptors.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. Modifications to the pyrimidine and pyrrolidine components can significantly affect potency and selectivity.
Key Findings:
Research has shown that:
- Substitutions on the pyrimidine ring enhance binding affinity to target enzymes.
- Alterations in the methoxy groups on the phenyl ring can improve solubility and bioavailability.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, we can compare it with other known compounds:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| 5-Fluorouracil | Anticancer | 10 nM |
| Veliparib | PARP inhibitor | 4 nM |
| Olaparib | PARP inhibitor | 15 nM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine and Pyrrolidine/Piperidine Derivatives
(E)-1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS: 2034894-61-4)
- Structural differences :
- Bromine replaces chlorine at the pyrimidine 5-position.
- Piperidine replaces pyrrolidine in the heterocyclic backbone.
- Absence of methoxy groups on the phenyl ring.
- Impact on properties :
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)
- Structural differences: Phthalazine replaces pyrrolidine-pyrimidine.
- Synthesis and activity: Synthesized via palladium-catalyzed coupling (72% yield) with distinct IR and NMR profiles . The diaminopyrimidine group may enhance affinity for folate-dependent enzymes or kinases.
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6g)
- Structural differences: Thiophene-substituted phthalazine core. Retains diaminopyrimidine and dimethoxyphenyl groups.
- Physicochemical properties :
Substituent Effects on Bioactivity
Evidence from nitroimidazole and nitrofuryl derivatives suggests that electron-withdrawing groups (e.g., Cl, Br) at pyrimidine positions enhance antimicrobial or antitumor activity . For example:
- Chlorine vs. Bromine : Bromine’s larger atomic radius may increase van der Waals interactions but reduce metabolic stability.
- Methoxy groups: The 3,4-dimethoxy configuration in the target compound likely improves binding to oxygen-rich enzyme pockets compared to non-substituted analogs.
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprints (e.g., MACCS keys), the target compound shows moderate similarity (0.4–0.6) to phthalazine derivatives (6d, 6g) due to shared enone and aromatic motifs. However, the pyrrolidine-pyrimidine linkage introduces unique topological features, reducing similarity to piperidine-based analogs (e.g., CAS 2034894-61-4) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Halogen Effects : Bromine substitution (CAS 2034894-61-4) increases molecular weight but may reduce metabolic stability compared to chlorine .
Heterocycle Flexibility : Piperidine-based analogs exhibit different conformational preferences than pyrrolidine derivatives, impacting target engagement .
Aromatic Substituents : Thiophene (6g) and dimethoxyphenyl groups enhance solubility and binding specificity, respectively .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodology : Utilize Claisen-Schmidt condensation between 3-(3,4-dimethoxyphenyl)-1-pyrrolidinylpropan-1-one and 5-chloropyrimidin-2-ol. Optimize reaction conditions (e.g., base catalyst: NaOH/EtOH, temperature: 60–80°C, reaction time: 12–24 hours). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) . For intermediates with stereochemical complexity, employ hydrogen chloride-mediated cyclization under controlled temperatures (0–50°C) to stabilize reactive groups .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral features should be prioritized?
- Methodology :
- NMR : Analyze olefinic protons (δ 6.5–7.5 ppm, J = 15–16 Hz for E-configuration) and methoxy groups (δ 3.8–4.0 ppm). Compare experimental NMR with DFT-calculated shifts for carbonyl (C=O, ~190 ppm) and pyrimidine carbons .
- IR : Confirm α,β-unsaturated ketone (C=O stretch: ~1650 cm) and ether linkages (C–O–C: ~1250 cm) .
- HRMS : Validate molecular ion ([M+H]) and isotopic patterns for chlorine .
Q. How to design a protocol for assessing antimicrobial activity against Gram-positive and Gram-negative pathogens?
- Methodology : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Test against S. aureus (Gram-positive) and E. coli (Gram-negative). Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics at 2× MIC. Use dimethyl sulfoxide (DMSO) as a solvent control (<1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data refinement using SHELX software for this compound?
- Methodology : Address common challenges:
- Twinning : Use TWIN/BASF commands in SHELXL to refine twin laws .
- Disorder : Apply PART/SUMP restraints for disordered pyrrolidinyl or methoxyphenyl groups.
- Hydrogen Bonding : Validate H-atom placement with SHELXH (riding model) and compare with DFT-optimized hydrogen bond networks .
Q. What computational methods are suitable for analyzing electronic properties and target interactions?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Dock into STAT3/NF-κB binding pockets (PDB: 1BG1, 1S3U) using AutoDock Vina. Prioritize residues forming hydrogen bonds (e.g., pyrimidine with Arg414 in STAT3) and hydrophobic contacts (dimethoxyphenyl with Leu78 in NF-κB) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å) .
Q. How to investigate stereochemical stability of the α,β-unsaturated ketone under physiological conditions?
- Methodology :
- Chiral HPLC : Monitor E/Z isomerization using a Chiralpak IC column (hexane/isopropanol, 90:10).
- Variable-Temperature NMR : Track olefinic proton splitting in DO/PBS (pH 7.4) at 25–50°C to calculate activation energy for isomerization .
Q. How to address discrepancies between DFT and XRD bond lengths in the enone system?
- Methodology :
- Basis Set Effects : Re-calculate DFT with larger basis sets (e.g., def2-TZVP) to reduce basis set superposition error.
- Solvent Interactions : Compare gas-phase DFT with XRD data corrected for solvent effects (e.g., PLATON/SQUEEZE for disordered solvent molecules).
- Multipole Refinement : Use HAR/HSM in SHELXL to refine electron density anisotropies in the enone region .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
